molecular formula C17H10N2Na2O6S B12666387 5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt CAS No. 94109-82-7

5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt

Cat. No.: B12666387
CAS No.: 94109-82-7
M. Wt: 416.3 g/mol
InChI Key: IPRXLQLOQVXIMZ-UHFFFAOYSA-L
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Description

5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The compound is often used as a dye and in analytical chemistry due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of 1-naphthylamine to produce 7-sulpho-1-naphthylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with salicylic acid under alkaline conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Products vary based on the extent of oxidation, ranging from quinones to carboxylic acids.

    Reduction: The primary products are aromatic amines.

    Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.

Scientific Research Applications

5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations due to its color change properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized as a dye in textiles and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in staining techniques, the compound binds to specific cellular components, allowing for visualization under a microscope. In pH indicators, the azo group undergoes protonation or deprotonation, leading to a color change.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in staining lipids in biological samples.

Uniqueness

5-((7-Sulpho-1-naphthyl)azo)salicylic acid, sodium salt is unique due to its specific structural features, such as the sulpho group and the salicylic acid moiety. These features confer distinct chemical properties, making it suitable for specialized applications that other azo compounds may not fulfill.

Properties

CAS No.

94109-82-7

Molecular Formula

C17H10N2Na2O6S

Molecular Weight

416.3 g/mol

IUPAC Name

disodium;8-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C17H12N2O6S.2Na/c20-16-7-5-11(8-14(16)17(21)22)18-19-15-3-1-2-10-4-6-12(9-13(10)15)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

IPRXLQLOQVXIMZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+]

Origin of Product

United States

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